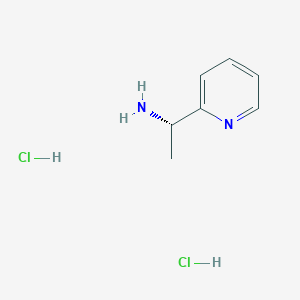

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBVPGDYRRBINU-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677615 | |

| Record name | (1S)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40154-78-7 | |

| Record name | (1S)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride

This technical guide provides a comprehensive overview of the core physical properties of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride, a chiral amine of significant interest to researchers and professionals in the fields of pharmaceutical development and chemical synthesis. This document synthesizes available data to offer a robust resource for laboratory and developmental applications.

Introduction: The Significance of this compound

(S)-1-(pyridin-2-yl)ethanamine is a versatile chiral building block utilized in the synthesis of a variety of biologically active molecules. Its utility is prominent in the development of novel therapeutic agents, particularly those targeting neurological disorders, and as a key intermediate in the production of certain agrochemicals. The formation of the dihydrochloride salt is a strategic choice to enhance the compound's stability and aqueous solubility, which are critical parameters for many pharmaceutical and experimental applications.[1][2] The salt form facilitates easier handling and formulation compared to the free base.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1S)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | [3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [3][4] |

| Molecular Weight | 195.09 g/mol | [3][4] |

| CAS Number | 40154-78-7 (Reported, with ambiguity) | [3][5][6] |

| Canonical SMILES | CN.Cl.Cl | [7] |

Note on CAS Number: The CAS number 40154-78-7 has been associated with this compound by some suppliers.[3][5] However, it is important to note that this CAS number has also been linked to the isomeric (S)-1-(pyridin-3-yl)ethanamine dihydrochloride.[8] The corresponding (R)-enantiomer dihydrochloride is assigned the CAS number 1352640-52-8.[4] Researchers should verify the identity of the compound through analytical characterization.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and processing conditions. The data presented here is a combination of available information and scientifically grounded estimations based on analogous compounds.

Physical State and Appearance

This compound is expected to be a crystalline solid at room temperature. The color can range from white to off-white or pale yellow, which is typical for amine hydrochloride salts.

Melting Point

Solubility

Specific quantitative solubility data for this compound is not extensively documented. However, based on the general principles of amine salts, a qualitative solubility profile can be predicted.[9][10][11] The presence of two hydrochloride moieties significantly increases the polarity of the molecule, rendering it highly soluble in polar protic solvents.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | The ionic nature of the dihydrochloride salt and the potential for hydrogen bonding with water molecules favor high solubility.[2][11] |

| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate the ionic salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO is generally a good solvent for amine salts. |

| Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | The polarity of these solvents is generally insufficient to dissolve the ionic salt effectively. |

| Toluene, Hexanes | Insoluble | These nonpolar solvents are poor choices for dissolving highly polar ionic compounds.[9] |

The enhanced aqueous solubility of the dihydrochloride salt is a key advantage in drug development, facilitating formulation and in vitro assays.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, theoretical predictions based on its structure provide valuable guidance for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure. The protonation of both the pyridine nitrogen and the primary amine will significantly influence the chemical shifts observed in both ¹H and ¹³C NMR spectra.

The expected ¹H NMR spectrum in a solvent such as D₂O would exhibit the following key signals:

-

Pyridyl Protons: Four aromatic protons on the pyridine ring, appearing as multiplets in the downfield region (typically δ 7.5-9.0 ppm). The proton adjacent to the positively charged nitrogen will be the most deshielded.

-

Methine Proton (-CH): A quartet coupled to the methyl protons and the amine protons (if not exchanged with D₂O), located in the δ 4.5-5.5 ppm region. The proximity to the pyridyl ring and the protonated amine will shift it downfield.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is concentration and temperature-dependent. In D₂O, this signal will exchange and may not be observed.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing in the upfield region (typically δ 1.5-2.0 ppm).

The predicted ¹³C NMR spectrum will show seven distinct carbon signals:

-

Pyridyl Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the ethanamine substituent and the carbons adjacent to the nitrogen will have characteristic shifts.

-

Methine Carbon (-CH): A signal in the δ 50-60 ppm range.

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

It is crucial for researchers to acquire experimental NMR data on their specific sample for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of an amine salt.

Table 3: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-2800 | N-H Stretch (Ammonium) | A very broad and strong absorption band, characteristic of the N-H stretching vibrations in the -NH₃⁺ group.[2] |

| ~1600, ~1500 | C=C and C=N Stretch | Aromatic ring stretching vibrations. |

| ~1600-1500 | N-H Bend (Ammonium) | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| ~1450 | C-H Bend | Bending vibrations of the methyl and methine groups. |

The broad and intense N-H stretching band is a hallmark of amine salts and is a key feature to look for during analysis.[2]

Experimental Protocols

Workflow for Physical Property Determination

The following diagram outlines a typical workflow for the experimental determination of the key physical properties of this compound.

Caption: Experimental workflow for physical property characterization.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is finely powdered and thoroughly dried to remove any residual solvent.

-

Capillary Loading: Pack a small amount of the dried sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rapid rate initially to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related amine hydrochlorides, the following precautions should be taken.[12]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is a valuable chiral intermediate with physicochemical properties that are well-suited for applications in pharmaceutical and chemical research. Its high polarity, conferred by the dihydrochloride salt form, ensures good aqueous solubility, which is a significant advantage for biological studies. While some experimental data, such as a precise melting point and quantitative solubility, are not extensively reported, this guide provides a solid foundation of its key physical properties based on available information and established chemical principles. The provided protocols and predicted spectroscopic data serve as a practical resource for researchers working with this compound.

References

-

ACD/Labs. NMR Predictor. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Chemiz. (2023, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube. [Link]

-

Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem. [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Royal Society of Chemistry. (2024). DeepSPInN – deep reinforcement learning for molecular structure prediction from infrared and 13C NMR spectra. Digital Discovery, 3, 818-829. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

ResearchGate. (2018). Properties of Amines and their Hydrochloride Salt. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

virtual Chemistry 3D. 13C NMR predictor. [Link]

-

Acros Pharmatech. (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride. [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Cheméo. Chemical Properties of Hydrocinnamic acid (CAS 501-52-0). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. This compound 95.00% | CAS: 40154-78-7 | AChemBlock [achemblock.com]

- 4. CAS 1352640-52-8 | (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride - Synblock [synblock.com]

- 5. 40154-78-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 7. (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride [acrospharma.co.kr]

- 8. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

- 9. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 10. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

Introduction: The Significance of a Chiral Pyridine Building Block

An In-Depth Technical Guide to (S)-1-(pyridin-2-yl)ethanamine dihydrochloride: Synthesis, Characterization, and Application

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral amines, in particular, are foundational components in a vast number of active pharmaceutical ingredients (APIs), with some estimates suggesting they are present in over 40% of pharmaceuticals. The pyridine ring system is another privileged scaffold, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous approved drugs.[1]

This compound represents a powerful convergence of these two critical motifs: a stereodefined chiral center directly attached to a versatile pyridine ring. This molecule is not merely an intermediate; it is a high-value chiral building block that enables the stereocontrolled synthesis of complex molecular architectures. Its utility spans from the creation of specialized ligands for asymmetric catalysis to the core structures of novel therapeutics, particularly those targeting neurological disorders.[1]

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple data presentation to explain the causality behind synthetic strategies, the logic of analytical validation, and the potential unlocked by its application.

Physicochemical and Structural Properties

The dihydrochloride salt form of (S)-1-(pyridin-2-yl)ethanamine enhances its stability and aqueous solubility, making it more convenient for storage and for use in aqueous reaction media. In this form, both the primary amine and the pyridine nitrogen are protonated.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with an (S)-configured ethylamine group. The dihydrochloride salt form is depicted below.

Caption: Chemical structure of this compound.

Data Summary

The following table summarizes key physicochemical data for the parent compound and its dihydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 40154-78-7 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | Calculated |

| Molecular Weight | 195.09 g/mol | Calculated |

| Parent Free Base MW | 122.17 g/mol | [1][3] |

| Parent Free Base Formula | C₇H₁₀N₂ | [3] |

| Appearance | Off-white to light yellow solid | - |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place |

Synthesis and Stereochemical Control

Producing this molecule in an enantiomerically pure form is the principal challenge of its synthesis. Two primary strategies are employed in industrial and research settings: direct asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary

The most elegant approach is to build the desired stereocenter directly. A highly effective method utilizes a chiral sulfinamide auxiliary, such as (S)- or (R)-tert-butanesulfinamide. This method is advantageous as it often results in high diastereoselectivity and the auxiliary can be easily removed under acidic conditions.

The causality behind this method's success lies in the formation of a six-membered ring transition state. The sulfinamide is first condensed with pyridine-2-carboxaldehyde to form a sulfinylimine. The subsequent addition of a Grignard reagent (e.g., methyl magnesium bromide) is directed by chelation between the magnesium ion, the pyridine nitrogen, and the sulfinyl oxygen. This rigid, chair-like transition state forces the methyl group to attack from the least sterically hindered face, thereby establishing the desired stereocenter with high fidelity.[4]

Caption: Workflow for the enantioselective synthesis of the target molecule.

This approach is powerful because simply choosing the opposite enantiomer of the sulfinamide auxiliary ((R)-t-butylsulfinamide) will yield the (R)-enantiomer of the final product, providing access to both stereoisomers from common starting materials.[4]

Strategy 2: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and industrially robust technique for separating enantiomers.[5] This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[6][7]

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Causality and Experimental Choice:

-

Resolving Agent: (+)-Tartaric acid is a common choice because it is inexpensive, naturally abundant in its chiral form, and forms salts with amines readily.[6] Other agents like dibenzoyltartaric acid or camphorsulfonic acid can also be used, and the optimal agent is often determined empirically.[7]

-

Solvent: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.[7]

-

Stoichiometry: Often, using approximately 0.5 equivalents of the resolving agent relative to the racemate can improve the efficiency of the resolution by precipitating the salt of the desired enantiomer, leaving the other enantiomer and excess racemate in solution.

While effective, this method's primary drawback is a theoretical maximum yield of 50% for the desired enantiomer. However, industrial processes often incorporate a racemization step to convert the unwanted enantiomer back into the racemic mixture for recycling, thereby improving overall process efficiency.[5][8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz) The protonation of both nitrogens will cause a significant downfield shift for all protons, especially those on the pyridine ring, due to the increased electron-withdrawing nature of the N⁺-H groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 - 8.8 | d | 1H | H6 (Pyridine) | Proton adjacent to the protonated pyridine nitrogen (N1), most deshielded.[9] |

| ~8.3 - 8.5 | t | 1H | H4 (Pyridine) | deshielded by the aromatic system and protonated nitrogen. |

| ~7.8 - 8.0 | d | 1H | H3 (Pyridine) | deshielded by the aromatic system. |

| ~7.7 - 7.9 | t | 1H | H5 (Pyridine) | deshielded by the aromatic system. |

| ~4.6 - 4.8 | q | 1H | CH (Methine) | Adjacent to the electron-withdrawing NH₃⁺ group and the pyridine ring. Split into a quartet by the methyl protons. |

| ~1.7 - 1.9 | d | 3H | CH₃ (Methyl) | Adjacent to the chiral methine carbon. Split into a doublet by the methine proton. |

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C2 (Pyridine) | Carbon bearing the ethylamine group, significantly affected by substitution.[10] |

| ~148 - 152 | C6 (Pyridine) | Carbon adjacent to the protonated nitrogen.[10] |

| ~140 - 145 | C4 (Pyridine) | deshielded aromatic carbon.[10] |

| ~125 - 130 | C3, C5 (Pyridine) | Aromatic carbons. |

| ~50 - 55 | CH (Methine) | Aliphatic carbon attached to the NH₃⁺ group. |

| ~18 - 22 | CH₃ (Methyl) | Aliphatic methyl carbon. |

Chiral Chromatography

To confirm the enantiomeric purity (or enantiomeric excess, e.e.), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Methodology:

-

Column: A chiral stationary phase (CSP) is used, which is itself enantiomerically pure. Common CSPs are based on cellulose or amylose derivatives coated on a silica support.

-

Principle: The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different binding energies, leading to different retention times. The (S)-enantiomer will elute at a different time than the (R)-enantiomer, allowing for their separation and quantification.

-

Validation: The analysis is validated by running a sample of the racemic mixture to identify the retention times of both enantiomers. The area under each peak in the chromatogram of the sample is then used to calculate the enantiomeric excess.

Applications in Research and Drug Development

This compound is a valuable chiral building block used in the synthesis of more complex molecules with specific biological activities or catalytic properties.[1]

-

Pharmaceutical Synthesis: The primary application is in the synthesis of APIs. The pyridine moiety can act as a bioisostere for a phenyl ring but offers improved solubility and a site for hydrogen bonding, which can be crucial for binding to biological targets like enzymes or receptors.[1][11] Its structural motifs are found in compounds being investigated for neurological disorders and as potential 5-HT₁A agonists for treating anxiety and depression.[1][12]

-

Ligand Development: The two nitrogen atoms (one on the ring, one on the side chain) make this molecule an excellent scaffold for bidentate ligands used in asymmetric catalysis. These ligands can coordinate to transition metals (e.g., Ruthenium, Iridium, Rhodium) to create catalysts that can induce high enantioselectivity in a wide range of chemical reactions.[13]

-

Agrochemical Research: Similar to pharmaceuticals, the structural features of this molecule are useful in the development of novel, stereospecific pesticides and herbicides.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

-

Hazards Identification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. In its free base form, it can cause severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Do not ingest. Avoid contact with skin, eyes, or clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to protect from moisture and air.

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol: Enantioselective Synthesis

Objective: To synthesize this compound from pyridine-2-carboxaldehyde.[4]

Materials:

-

Pyridine-2-carboxaldehyde

-

(S)-tert-Butanesulfinamide

-

Titanium (IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl magnesium bromide (MeMgBr, solution in ether)

-

Hydrochloric acid (HCl, solution in 1,4-dioxane)

-

Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

-

Imine Formation: To a solution of pyridine-2-carboxaldehyde (1.0 eq) in anhydrous THF, add (S)-tert-butanesulfinamide (1.05 eq) followed by Ti(OEt)₄ (2.0 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4-6 hours until imine formation is complete (monitor by TLC).

-

Diastereoselective Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add methyl magnesium bromide (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir the reaction at -78 °C for 3-4 hours.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Work-up: Filter the mixture through a pad of Celite®, washing the pad with DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected amine.

-

Deprotection: Dissolve the crude protected amine in a minimal amount of 1,4-dioxane. Add a solution of HCl in 1,4-dioxane (4 M, 3.0 eq) and stir at room temperature for 1-2 hours. The dihydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ether and dry under vacuum to yield this compound.

Protocol: Chiral Resolution

Objective: To resolve racemic 1-(pyridin-2-yl)ethanamine using (+)-tartaric acid.[6][7]

Materials:

-

Racemic 1-(pyridin-2-yl)ethanamine

-

(+)-Tartaric acid

-

Methanol

-

2 M Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

Salt Formation: Dissolve racemic 1-(pyridin-2-yl)ethanamine (1.0 eq) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Let it stand undisturbed for 24 hours to allow for the crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate.

-

Isolation of Salt: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol. The mother liquor, enriched in the (R)-amine salt, can be set aside for potential recycling.

-

Liberation of Free Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >10, ensuring all solids dissolve.

-

Extraction: Extract the aqueous solution with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(pyridin-2-yl)ethanamine as a free base.

-

Salt Formation (Final Product): To obtain the dihydrochloride salt, dissolve the free amine in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in ether/dioxane until precipitation is complete. Filter and dry the resulting solid.

References

-

MySkinRecipes. (S)-1-(Pyridin-2-yl)ethanamine. [Link]

- ChemWis. (2025). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)

-

Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Wikipedia. Chiral resolution. [Link]

- Google Patents. (2018).

-

The Royal Society of Chemistry. (2015). Supporting Information for “Reduction” Responsive Thymine-Conjugated Biodynamers: Synthesis and Solution Behaviors. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

-

PMC (PubMed Central). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- Google Patents. (2002).

Sources

- 1. (S)-1-(Pyridin-2-yl)ethanamine [myskinrecipes.com]

- 2. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 10. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 13. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride CAS number 27854-90-6

An In-Depth Technical Guide to (S)-1-(pyridin-2-yl)ethanamine and its Dihydrochloride Salt

Introduction: A Versatile Chiral Building Block

(S)-1-(pyridin-2-yl)ethanamine is a chiral amine that has garnered significant attention in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to a pyridine ring, makes it a valuable synthon for constructing complex, enantiomerically pure molecules.[1] The pyridine moiety itself is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding, coordinate to metal ions, and improve the pharmacokinetic properties of a molecule.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It will cover the physicochemical properties, synthesis and stereochemical control, analytical characterization, applications, and safe handling of this important chemical entity.

A Note on Chemical Identifiers: It is critical to distinguish between the free base and its salt form.

-

(S)-1-(pyridin-2-yl)ethanamine (Free Base): CAS Number 27854-90-6 [1][][4]

-

(S)-1-(pyridin-2-yl)ethanamine Dihydrochloride (Salt): CAS Number 40154-78-7 [5]

The dihydrochloride salt is frequently used in practice due to its enhanced stability and crystallinity, which facilitates handling, purification, and storage compared to the liquid free base. This guide will address both forms, with a focus on the dihydrochloride salt as specified.

Section 1: Physicochemical Properties

The conversion of the free base amine to its dihydrochloride salt significantly alters its physical properties. The salt is formed by reacting the two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine) with two equivalents of hydrochloric acid. This modification increases polarity, typically leading to higher melting points and improved solubility in aqueous media, a desirable trait for many pharmaceutical and laboratory applications.

| Property | (S)-1-(pyridin-2-yl)ethanamine (Free Base) | This compound |

| CAS Number | 27854-90-6[1][4] | 40154-78-7[5] |

| Molecular Formula | C₇H₁₀N₂[1][6] | C₇H₁₂Cl₂N₂[5] |

| Molecular Weight | 122.17 g/mol [1][7] | 195.09 g/mol [5] |

| Appearance | Liquid[1] | Off-white to light yellow solid[8] |

| Boiling Point | 195 °C[1][6] | Not Applicable (decomposes) |

| Melting Point | Not Applicable | 191-193 °C (for 3-pyridyl isomer)[8] |

| Storage | 2-8°C[1] | Room Temperature, sealed in dry conditions[8] |

| IUPAC Name | (1S)-1-pyridin-2-ylethanamine[] | (S)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride[5] |

Note: Melting point data for the exact 2-pyridyl dihydrochloride isomer can vary; data for the closely related 3-pyridyl isomer is provided for reference.

Section 2: Synthesis and Stereochemical Control

Achieving high enantiomeric purity is paramount for the application of this chiral building block. Two primary strategies are employed: direct asymmetric synthesis and chiral resolution of a racemic mixture.

A. Asymmetric Synthesis via Chiral Auxiliary

This "bottom-up" approach constructs the desired enantiomer directly, often providing high stereoselectivity and yield. A field-proven method involves the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine derived from pyridine-2-carboxaldehyde.

Causality of the Method:

-

Chiral Auxiliary: The (R)- or (S)-tert-butanesulfinamide serves as a chiral auxiliary. It condenses with the aldehyde to form a chiral imine.

-

Diastereoselective Addition: The auxiliary sterically directs the incoming nucleophile (methyl group from the Grignard reagent) to one face of the C=N double bond. The sulfinyl group coordinates with the magnesium ion of the Grignard reagent, forming a rigid six-membered ring transition state that dictates the stereochemical outcome.

-

Deprotection: The auxiliary is easily cleaved under acidic conditions to reveal the desired primary amine, and the auxiliary can often be recovered.

Experimental Protocol: Asymmetric Synthesis

-

Imine Formation: To a solution of pyridine-2-carboxaldehyde (1.0 eq) and (S)-2-methylpropane-2-sulfinamide ((S)-t-butylsulfinamide) (1.05 eq) in THF, add titanium(IV) ethoxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC/LC-MS).

-

Grignard Addition: Cool the reaction mixture to -78 °C. Slowly add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes. Maintain the temperature at -78 °C and stir for 3-4 hours.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Dilute the mixture with ethyl acetate and filter through celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Auxiliary Cleavage: Dissolve the crude product in methanol and add hydrochloric acid (2.5 eq, 4M solution in dioxane). Stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. The resulting solid is this compound, which can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

Sources

- 1. (S)-1-(Pyridin-2-yl)ethanamine [myskinrecipes.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 27854-90-6 | (S)-1-(Pyridin-2-yl)ethanamine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. This compound 95.00% | CAS: 40154-78-7 | AChemBlock [achemblock.com]

- 6. lookchem.com [lookchem.com]

- 7. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride

This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. While a complete experimental dataset for this specific salt is not publicly available in consolidated form, this guide will establish the robust methodology for its acquisition and interpretation, drawing upon established principles and data from analogous structures.

Introduction: The Significance of this compound

(S)-1-(pyridin-2-yl)ethanamine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) underscores the critical need for precise and comprehensive characterization of its stereochemistry and purity. The dihydrochloride salt form enhances stability and solubility, making it a common intermediate in drug development pipelines.

This guide will detail the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation and purity assessment of this compound.

Molecular Structure and Expected Spectroscopic Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic output. The dihydrochloride salt formation involves the protonation of both the basic nitrogen of the pyridine ring and the primary amine. This dual protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ are appropriate choices due to the salt's polarity. D₂O is often preferred to observe the exchange of labile protons.

-

Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O; therefore, a secondary standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 16-64 scans are typically adequate, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Interpretation of the ¹H NMR Spectrum:

The protonation of the pyridine nitrogen will cause a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the ring. The amine protons will be broadened and may exchange with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Pyridine H6 | ~8.5-8.7 | d | 1H | ~5-6 |

| Pyridine H4 | ~8.2-8.4 | t | 1H | ~7-8 |

| Pyridine H5 | ~7.8-8.0 | t | 1H | ~6-7 |

| Pyridine H3 | ~7.7-7.9 | d | 1H | ~8 |

| Methine CH | ~4.8-5.0 | q | 1H | ~7 |

| Methyl CH₃ | ~1.8-2.0 | d | 3H | ~7 |

| Amine NH₃⁺ | Variable, broad | s | 3H | N/A |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol:

The sample preparation is identical to that for ¹H NMR. A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Interpretation of the ¹³C NMR Spectrum:

Seven distinct carbon signals are expected. The protonation will shift the pyridine carbons downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C2 | ~150-155 |

| Pyridine C6 | ~148-152 |

| Pyridine C4 | ~140-145 |

| Pyridine C3 | ~128-132 |

| Pyridine C5 | ~125-129 |

| Methine CH | ~55-60 |

| Methyl CH₃ | ~18-22 |

Note: Chemical shifts are estimations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Diagram: IR Spectroscopy Workflow

Caption: Workflow for FT-IR analysis.

Interpretation of the IR Spectrum:

The IR spectrum will show characteristic bands for the amine salt and the aromatic pyridine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200-2800 (broad) | Characteristic of the R-NH₃⁺ group. |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (Aliphatic) | 3000-2850 | |

| N-H Bend (Ammonium) | 1600-1500 | |

| C=N, C=C Stretch (Aromatic) | 1600-1450 | Multiple bands expected for the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound.

-

Analysis Mode: Positive ion mode will be used.

Interpretation of the Mass Spectrum:

The spectrum is expected to show the molecular ion of the free base, as the HCl is lost during ionization.

-

Expected Molecular Ion (M+H)⁺: m/z = 123.09 (for C₇H₁₁N₂⁺)

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group or cleavage of the bond between the ethyl group and the pyridine ring.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The methodologies and expected spectral features outlined in this guide provide a robust framework for the analysis of this important chiral building block, ensuring its identity, purity, and suitability for its intended applications in research and development.

References

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

-

YouTube. Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. [Link][2]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (S)-1-(pyridin-2-yl)ethanamine dihydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety measures. By integrating technical data with field-proven insights, this guide aims to foster a proactive safety culture in the laboratory.

Section 1: Core Chemical and Physical Properties

This compound is a chiral building block frequently utilized in pharmaceutical and chemical synthesis. A thorough understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | AK Scientific, Inc. |

| CAS Number | 40154-78-7 | BLDpharm[1] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | Calculated |

| Molecular Weight | 195.10 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Melting Point | 191-193 °C (for related pyridin-3-yl isomer) | ChemicalBook[2] |

| Storage | Sealed in a dry, room temperature environment | ChemicalBook[2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a hazardous substance, requiring strict adherence to safety protocols. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]

It is critical to note that the free base form of this compound, 1-(pyridin-2-yl)ethanamine, is reported by some suppliers to have high acute oral toxicity (LD50 Oral - Rat - 51 mg/kg), falling into GHS Category 3: "Toxic if swallowed". While the dihydrochloride salt may have a different toxicological profile, a conservative approach dictates treating it with a high degree of caution regarding ingestion.

GHS Classification Summary Table

| Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Skin Irritation | Warning | H315: Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P332+P313: If skin irritation occurs: Get medical advice/attention.[3] | |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P337+P313: If eye irritation persists: Get medical advice/attention.[3] | |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3]P271: Use only outdoors or in a well-ventilated area.[3]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]P312: Call a POISON CENTER or doctor if you feel unwell.[3] |

Section 3: Risk Assessment and Exposure Control

Effective safety management is not merely about using Personal Protective Equipment (PPE); it is about systematically reducing risk at its source. The "Hierarchy of Controls" is the fundamental principle guiding this process. The most effective controls are at the top of the pyramid, with PPE being the final line of defense.

Caption: The Hierarchy of Controls model for risk mitigation.

-

Elimination/Substitution: In the context of using this compound as a specific building block, these controls are generally not feasible.

-

Engineering Controls: This is the most critical layer for ensuring safety. All work with this solid compound must be performed within a certified chemical fume hood to contain dust and prevent inhalation. The ventilation system is designed to capture the hazard at the source, protecting the user and the lab environment.

-

Administrative Controls: These are the procedures that systematize safe behavior. This includes developing and adhering to Standard Operating Procedures (SOPs), providing documented training for all personnel handling the substance, and clearly designating specific areas within the lab for its use.

-

Personal Protective Equipment (PPE): PPE is essential but should never be the sole means of protection. It is designed to protect the user from hazards that cannot be eliminated through higher-level controls.

Personal Protective Equipment (PPE) Specification Table

| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |

| Weighing Solid | Safety goggles conforming to EN166 or NIOSH standards.[4][5] | Nitrile gloves (double-gloving recommended), lab coat with elastic cuffs. | N95 dust mask if weighing significant quantities, even within a fume hood, to minimize local dust dispersion. |

| Preparing Solutions | Safety goggles. A face shield is recommended if splashing is possible. | Nitrile gloves, lab coat. | Not typically required if performed within a functional fume hood. |

| General Handling | Safety glasses with side shields (minimum). Goggles are preferred. | Nitrile gloves, lab coat. | Not required if engineering controls are in place and used correctly. |

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, validated protocols is non-negotiable. The following SOPs provide a baseline for common laboratory manipulations.

SOP 1: Weighing and Solution Preparation

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Don the required PPE: lab coat, safety goggles, and nitrile gloves.

-

Decontaminate the balance and the fume hood work surface.

-

Gather all necessary equipment: spatula, weigh paper or boat, beaker, and solvent.

-

-

Weighing:

-

Place the weigh boat on the analytical balance inside the fume hood and tare.

-

Carefully open the container of this compound, keeping the opening pointed away from your breathing zone.

-

Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. If a small amount of dust is created, allow the fume hood to capture it before proceeding.

-

Securely close the primary container.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the designated beaker.

-

Slowly add the solvent, pointing the opening of the beaker away from you.

-

Stir to dissolve as needed.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

-

Clean the spatula thoroughly.

-

Wipe down the work surface in the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water.[3]

-

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers) and these emergency protocols.

Caption: Workflow for responding to a chemical emergency.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. Never give anything by mouth to an unconscious person.[7] |

Accidental Release Measures

For a small spill of solid material:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure proper PPE is worn, including respiratory protection (N95 mask minimum).

-

Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Carefully sweep up the material and place it into a labeled, sealed container for chemical waste disposal.[7]

-

Ventilate the area and wash the spill site after material pickup is complete.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][7]

-

Specific Hazards: The compound is combustible. In a fire, it may decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The storage area should be locked.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under normal conditions of use and storage, hazardous decomposition is not expected. However, thermal decomposition can produce toxic fumes such as nitrogen oxides and hydrogen chloride.[7]

References

-

1-(Pyridin-2-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Clopyr AG Material Safety Data Sheet. Greenbook.net. [Link]

Sources

A Technical Guide to (S)-1-(pyridin-2-yl)ethanamine dihydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of a Chiral Pyridine Building Block

(S)-1-(pyridin-2-yl)ethanamine dihydrochloride is a chiral amine that has garnered significant attention within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable building block in the synthesis of complex, biologically active molecules. The pyridine moiety is a common feature in many approved drugs, and the specific stereochemistry of the ethylamine group is often crucial for achieving desired pharmacological activity and reducing off-target effects.[1] This guide provides an in-depth technical overview of the commercial landscape, quality control, and practical applications of this important synthetic intermediate.

Commercial Suppliers: A Comparative Analysis

Sourcing high-quality starting materials is a critical first step in any research and development program. For this compound (CAS: 40154-78-7), several reputable suppliers offer various grades and quantities. The table below provides a comparative overview of some key vendors.

| Supplier | Purity Specification | Available Quantities | Additional Information |

| AChemBlock | ≥ 95.00%[2] | 1g, 5g, 25g | Provides detailed product information including IUPAC name, formula, and molecular weight. |

| BLD Pharmatech | ≥ 95% | Various (inquire for bulk) | Offers the compound and related pyridine derivatives. |

| Sigma-Aldrich | Varies by product number | Research quantities | Lists the dihydrochloride salt and related compounds. |

| Crescent Chemical | Not specified | 1g | Lists the free base, (S)-1-Pyridin-2-yl-ethylamine. |

Note: Purity, availability, and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for specific batches.

Quality Control: Ensuring Enantiomeric Purity and Chemical Integrity

The critical quality attribute of this compound is its enantiomeric purity. The presence of the (R)-enantiomer can lead to undesired pharmacological effects or impurities in the final product. Therefore, a robust quality control process is essential.

Typical Certificate of Analysis (CoA)

A comprehensive CoA from a reputable supplier should include the following:

-

Identification: Confirmation of the chemical structure, typically by ¹H NMR and Mass Spectrometry.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC), usually with a specification of ≥95%.

-

Enantiomeric Purity (e.e.): Determined by chiral HPLC, with a typical specification of ≥98% e.e.

-

Appearance: Physical state and color.

-

Solubility: Information on suitable solvents.

-

Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

Analytical Methods for Quality Control

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral amines. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

Illustrative Chiral HPLC Method Development Workflow:

Caption: Chiral HPLC method development workflow.

A Suggested Starting Protocol for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine, DEA) for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile and water with a suitable buffer and modifier may be used.

-

Detection: UV detection, typically in the range of 254-260 nm, where the pyridine ring absorbs.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

2. ¹H NMR Spectroscopy for Structural Confirmation

Proton NMR is used to confirm the chemical structure and identify any major organic impurities. The spectrum of the dihydrochloride salt will show characteristic shifts for the pyridine and ethylamine protons. The acidic protons of the ammonium and pyridinium hydrochlorides may be visible as broad signals.

3. Mass Spectrometry for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

Synthesis, Potential Impurities, and Purification

(S)-1-(pyridin-2-yl)ethanamine is typically synthesized via enantioselective methods to ensure high enantiomeric purity. One common approach involves the diastereoselective addition of a methyl group to a chiral imine derived from 2-pyridinecarboxaldehyde and a chiral auxiliary, such as a sulfinamide.[3]

Potential Impurities to Consider:

-

(R)-enantiomer: The undesired enantiomer, which may be present due to incomplete stereoselectivity in the synthesis.

-

Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde or the chiral auxiliary.

-

Diastereomeric Intermediates: If the purification of the diastereomeric intermediate is incomplete, it can lead to the formation of the (R)-enantiomer upon removal of the chiral auxiliary.

-

By-products from the Grignard Reaction: Impurities arising from side reactions of the methylmagnesium bromide.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Purification:

The free base is typically purified by column chromatography. The dihydrochloride salt is then formed by treating a solution of the purified free base with hydrochloric acid, followed by precipitation and filtration.

Handling, Storage, and Solution Stability

Storage and Handling of the Solid:

-

This compound should be stored in a tightly sealed container in a dry and well-ventilated place.

-

For long-term storage, refrigeration (2-8 °C) is recommended.

-

The compound is hygroscopic and should be handled in a glove box or a dry atmosphere when possible.

Solution Preparation and Stability:

-

The dihydrochloride salt is generally soluble in water and polar organic solvents like methanol and DMSO.

-

Aqueous solutions may be acidic due to the hydrolysis of the pyridinium and ammonium ions.

-

The stability of the compound in solution can be pH-dependent. It is advisable to prepare fresh solutions for use in reactions. For long-term storage of stock solutions, it is recommended to aliquot and freeze at -20°C or below.

Applications in Drug Discovery and Development

The unique structural features of (S)-1-(pyridin-2-yl)ethanamine make it a valuable synthon for the preparation of a wide range of pharmaceutical candidates.

Workflow for Incorporating the Building Block in Drug Discovery:

Caption: Drug discovery workflow utilizing the chiral amine.

Examples of its Utility:

-

Asymmetric Catalysis: The amine can be used to synthesize chiral ligands for transition metal-catalyzed asymmetric reactions.

-

Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of compounds targeting a variety of biological targets, including enzymes and receptors. For instance, pyridine-containing compounds are prevalent in anticancer and central nervous system-acting drugs.

-

Neurological Disorders: Its structural similarity to bioactive amines makes it a useful starting material for the development of therapies for neurological conditions.[2]

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. A thorough understanding of its commercial availability, quality control requirements, and proper handling is essential for its successful application in the synthesis of novel therapeutic agents. By carefully selecting suppliers, implementing rigorous analytical methods, and considering the potential for impurities, researchers can confidently utilize this important intermediate to advance their research programs.

References

-

MySkinRecipes. (S)-1-(Pyridin-2-yl)ethanamine. Available at: [Link]

-

Chemiz. (2025, April 12). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available at: [Link]

-

Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Available at: [Link]

Sources

The Cornerstone of Chiral Architecture: A Technical Guide to (S)-1-(pyridin-2-yl)ethanamine Dihydrochloride in Medicinal Chemistry

In the intricate world of medicinal chemistry, where stereochemistry reigns supreme, the pursuit of enantiomerically pure building blocks is paramount. Among these, (S)-1-(pyridin-2-yl)ethanamine dihydrochloride has emerged as a pivotal chiral auxiliary and a cornerstone for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and multifaceted roles in drug discovery and development, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Structural Attributes

This compound is the hydrochloride salt of the chiral amine (S)-1-(pyridin-2-yl)ethanamine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it a convenient and reliable reagent for various synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 191-193 °C | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

The structure features a pyridine ring, which can act as a ligand for metal catalysts, and a chiral ethylamine moiety that provides the stereochemical control essential for asymmetric synthesis.

Pathways to Enantiopurity: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-1-(pyridin-2-yl)ethanamine is a critical first step in its application. Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis offers a direct route to the desired enantiomer, minimizing the loss of material associated with resolution. A common approach involves the diastereoselective addition of a nucleophile to a chiral imine precursor.

Experimental Protocol: Enantioselective Synthesis of (S)-1-(pyridin-2-yl)ethanamine [2]

-

Step 1: Formation of the Chiral Sulfinamide. Pyridine-2-carboxaldehyde is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid, such as titanium tetraethoxide, in an anhydrous solvent like THF to form the corresponding chiral sulfinamide.

-

Step 2: Diastereoselective Grignard Addition. The chiral sulfinamide is then reacted with a Grignard reagent, such as methylmagnesium bromide, at low temperatures (e.g., -78 °C) in a non-polar solvent like diethyl ether. The chiral auxiliary directs the addition of the methyl group to the imine carbon, leading to the formation of the desired diastereomer in high selectivity.

-

Step 3: Deprotection. The sulfinyl group is subsequently removed by treatment with hydrochloric acid in a solvent like dioxane to yield (S)-1-(pyridin-2-yl)ethanamine as its hydrochloride salt.

Chiral Resolution of Racemic 1-(pyridin-2-yl)ethanamine

Chiral resolution remains a widely used and effective method for obtaining enantiomerically pure amines. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[3]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid [4][5]

-

Step 1: Diastereomeric Salt Formation. A solution of racemic 1-(pyridin-2-yl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.

-

Step 2: Fractional Crystallization. The resulting mixture of diastereomeric salts is allowed to crystallize. The less soluble salt, enriched in one diastereomer, will precipitate out of the solution. The efficiency of the separation can be enhanced by careful control of temperature and solvent composition. The precipitated salt is collected by filtration.

-

Step 3: Liberation of the Free Amine. The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free enantiomerically enriched amine.

-

Step 4: Formation of the Dihydrochloride Salt. The purified (S)-1-(pyridin-2-yl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the dihydrochloride salt, which is then collected by filtration and dried.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block and ligand in the synthesis of high-value pharmaceutical compounds.

A Key Building Block for PI3Kδ Inhibitors

A prominent example of its utility is in the synthesis of the potent and selective PI3Kδ inhibitor, AMG-319. This compound has been investigated for the treatment of inflammatory and autoimmune diseases.[1] The synthesis of AMG-319 utilizes a derivative of (S)-1-(pyridin-2-yl)ethanamine, highlighting the importance of this chiral scaffold in creating the final drug molecule with the correct stereochemistry for optimal biological activity.

Workflow: Synthesis of AMG-319 Precursor

Caption: Synthetic route to an AMG-319 precursor.

The structure-activity relationship (SAR) studies of PI3Kδ inhibitors have revealed that the stereochemistry at the ethylamine linker is crucial for potent and selective inhibition. The (S)-configuration provided by the chiral building block ensures the optimal orientation of the molecule within the enzyme's active site.

Ligands for Asymmetric Catalysis

Derivatives of (S)-1-(pyridin-2-yl)ethanamine are widely employed as chiral ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. These ligands coordinate with transition metals like ruthenium, rhodium, and iridium to form highly effective and enantioselective catalysts for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.[6][7]

The pyridine nitrogen and the amino group of the ligand form a bidentate chelate with the metal center, creating a chiral environment that directs the approach of the substrate and the hydrogen source, leading to high enantiomeric excess in the product.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [6]

-

Catalyst Formation: A solution of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral pyridylamino alcohol ligand (derived from (S)-1-(pyridin-2-yl)ethanamine) are stirred in a suitable solvent like isopropanol at an elevated temperature (e.g., 80 °C) to form the active catalyst.

-

Reduction Reaction: The substrate, acetophenone, is added to the catalyst solution, followed by a hydrogen source, which is often the isopropanol solvent itself in the presence of a base like potassium hydroxide.

-

Work-up and Analysis: The reaction is monitored for completion, and upon finishing, the product, (S)-1-phenylethanol, is isolated and its enantiomeric excess is determined by chiral chromatography.

Scaffolds for Neurologically Active Compounds

The pyridylethylamine scaffold is a recurring motif in compounds targeting the central nervous system. For instance, derivatives have been investigated as noncompetitive antagonists of the AMPA receptor, which is implicated in epilepsy and other neurological disorders.[8] Furthermore, the structural similarity to acetylcholine has led to the exploration of pyridylethylamine derivatives as agonists for nicotinic acetylcholine receptors (nAChRs), which are targets for conditions like Alzheimer's disease and nicotine addiction.[9][10]

The SAR in these areas often points to the critical role of the pyridine ring for receptor interaction and the stereochemistry of the ethylamine side chain for subtype selectivity and potency.

Diagram: Logical Relationship in Neurological Drug Design

Caption: Role of the scaffold in neurological drug design.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its accessibility through both enantioselective synthesis and classical resolution, combined with its versatile applications as a key synthetic intermediate and a precursor to highly effective chiral ligands, solidifies its importance in the drug discovery and development pipeline. From crafting potent enzyme inhibitors to designing novel therapeutics for neurological disorders, this seemingly simple molecule provides the essential stereochemical information that underpins the efficacy and safety of next-generation medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of this compound is set to expand, further cementing its status as an indispensable tool for the medicinal chemist.

References

-

Chemiz. (2025, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available at: [Link]

- Cushing, T. D., et al. (2015). Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. Journal of Medicinal Chemistry, 58(1), 480-511.

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

- Kumah, R. T., et al. (2021). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.

- Lester, H. A., et al. (2004). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 101(34), 12686-12691.

-

MySkinRecipes. (n.d.). (S)-1-(Pyridin-2-yl)ethanamine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 19, 2026, from [Link]

- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- S. Hibi, et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

-

Wikipedia. (2023, December 29). Chiral resolution. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Z. G. Z., et al. (2001). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current Medicinal Chemistry, 8(9), 1045-1074.

-

New Drug Approvals. (2015, November 17). AMG-319. Retrieved January 19, 2026, from [Link]

- Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.

- Z. G. Z., et al. (2001). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current Medicinal Chemistry, 8(9), 1045-1074.

- Lester, H. A., et al. (2004). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 101(34), 12686-12691.

- Z. G. Z., et al. (2001). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current Medicinal Chemistry, 8(9), 1045-1074.

- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

-

Chemiz. (2025, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available at: [Link]

-

Wikipedia. (2023, December 29). Chiral resolution. In Wikipedia. Retrieved January 19, 2026, from [Link]

-